3-(4-Bromoophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Description
3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile is a pyridine derivative characterized by a bromophenylsulfanyl group at position 3, a trifluoromethyl (CF₃) group at position 5, and a nitrile (CN) substituent at position 2. Its molecular formula is C₁₃H₆BrF₃N₂S, with a molecular weight of 391.17 g/mol . This compound is used in pharmaceutical and agrochemical research due to its versatile reactivity and structural motifs .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF3N2O2S/c14-9-1-3-10(4-2-9)22(20,21)12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYVCYXAIOYZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301149870 | |
| Record name | 2-Pyridinecarbonitrile, 3-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1672675-21-6 | |
| Record name | 2-Pyridinecarbonitrile, 3-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1672675-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarbonitrile, 3-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromophenyl group, a sulfanyl group, and a trifluoromethyl group. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H8BrF3N2S |
| Molecular Weight | 357.17 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of 3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It has been suggested that this compound can modulate receptors that play roles in metabolic pathways and cell signaling.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of pyridine have shown significant growth inhibition in cancer cell lines. Research indicates that 3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile may exhibit similar effects due to its structural characteristics.
Case Study: A study investigated the effects of pyridine derivatives on tumorigenic and non-tumorigenic cell lines. Compounds with similar functionalities demonstrated selective toxicity towards cancer cells while sparing healthy cells, indicating a promising therapeutic window for further exploration .
Antimicrobial Activity
Compounds containing trifluoromethyl groups have been noted for their enhanced antimicrobial properties. Preliminary data suggest that 3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile could exhibit activity against various bacterial strains.
Table: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | TBD | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Toxicity and Safety Profile
Understanding the toxicity profile is crucial for evaluating the safety of any therapeutic agent. Preliminary toxicity studies on related compounds suggest that while many pyridine derivatives are effective, they may also exhibit cytotoxicity at higher concentrations. Further investigations into the safety profile of 3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile are necessary to establish safe dosage levels.
Comparison with Similar Compounds
3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile (CAS: 844499-56-5)
- Molecular Formula : C₁₄H₇BrN₂O₂S
- Molecular Weight : 347.19 g/mol
- Key Features: Contains a fused thieno[2,3-b]pyridine core, enhancing aromatic conjugation. Hydroxyl (-OH) and oxo (=O) groups at positions 4 and 6, increasing polarity compared to the target compound. Bromophenyl group at position 3 (similar to the target compound).
- Functional Differences: The hydroxyl group improves solubility in polar solvents but reduces membrane permeability. The thieno ring system may alter electronic properties, affecting binding affinity in biological systems .
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
- Molecular Formula : C₇H₄F₃N₃
- Molecular Weight : 187.12 g/mol
- Key Features: Shares the trifluoromethyl and nitrile groups with the target compound. Amino (-NH₂) group at position 5 instead of sulfanyl-bromophenyl.
- Functional Differences: The amino group enables nucleophilic reactions (e.g., coupling with isothiocyanates) and hydrogen bonding. Lacks the bromophenyl moiety, reducing steric bulk and halogen-related interactions .
4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- Molecular Formula : C₂₀H₂₀FN₂O
- Molecular Weight : 329.39 g/mol
- Key Features :
- Hexahydrocycloocta[b]pyridine core, a saturated bicyclic system with reduced planarity.
- Methoxy (-OCH₃) and fluorophenyl groups enhance steric and electronic diversity.
- Fluorophenyl groups introduce ortho/para-directing effects in electrophilic substitution .
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine Derivatives
- General Formula : C₂₄H₁₈ClN₅ (varies with substituents)
- Key Features: Dual pyridine cores with chloro and substituted phenyl groups. Amino and nitrile groups enable diverse functionalization.
- Functional Differences :
Data Table: Structural and Functional Comparison
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
